(3,4-Dihydroquinoxalin-1(2h)-ylmethylidene)propanedinitrile
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Overview
Description
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves the condensation of 3,4-dihydroquinoxalin-2(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .
Scientific Research Applications
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism by which 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile.
Quinoxaline-2,3-dione: An oxidation product of the compound.
Hydrogenated Quinoxalines: Reduction products with varying degrees of hydrogenation.
Uniqueness
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6687-88-3 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-quinoxalin-1-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)9-16-6-5-15-11-3-1-2-4-12(11)16/h1-4,9,15H,5-6H2 |
InChI Key |
XXIPPLGEGYAZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C=C(C#N)C#N |
Origin of Product |
United States |
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